molecular formula C20H16BrNO3 B14106670 1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14106670
M. Wt: 398.2 g/mol
InChI Key: OEGRWGXEAPJMOR-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is an organic compound with a complex structure that includes a bromophenyl group, a propyl chain, and a dihydrochromeno-pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step process involving the condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, an aromatic aldehyde, and an aliphatic amine . The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the dihydrochromeno-pyrrole core can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of a bromophenyl group and a dihydrochromeno-pyrrole core, which imparts distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H16BrNO3

Molecular Weight

398.2 g/mol

IUPAC Name

1-(3-bromophenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C20H16BrNO3/c1-2-10-22-17(12-6-5-7-13(21)11-12)16-18(23)14-8-3-4-9-15(14)25-19(16)20(22)24/h3-9,11,17H,2,10H2,1H3

InChI Key

OEGRWGXEAPJMOR-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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